molecular formula C25H23BrN2OS B2525197 2-(benzylthio)-1-(3-(4-bromophenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone CAS No. 403836-57-7

2-(benzylthio)-1-(3-(4-bromophenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

Cat. No. B2525197
CAS RN: 403836-57-7
M. Wt: 479.44
InChI Key: FXVJIHMXROMDLX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazole derivatives is a topic of significant interest due to their diverse biological activities. The paper titled "Synthesis and reactivity of 2-(benzothiazol-2-yl)-1-bromo-1,2-ethanedione-1-arylhydrazones" discusses the preparation of novel 2-(benzothiazol-2-yl)-1-bromo-1,2-ethanedione-1-arylhydrazones and their reactivity with various nucleophiles. These reactions lead to the formation of aminopyrazolecarbonitriles and their subsequent cyclocondensation to yield pyrazolo[3,4-d]pyridazine, pyrazolo[3,4-d]pyrimidinone, and pyrazolo[3,4-d]pyrimidine derivatives. Additionally, the reaction with acetylacetone, dibenzoylmethane, and benzoylacetonitrile results in pyrazole derivatives that can further undergo cyclocondensation with hydrazine to afford pyrazolo[3,4-d]pyridazines .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is crucial for understanding their chemical properties and potential applications. In the study "Synthesis, spectral characterization and X-ray crystal structure studies of 3-(benzo[d][1,3]dioxol-5-yl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide," a novel pyrazole derivative is synthesized and its structure is confirmed through various spectroscopic methods and single crystal X-ray diffraction. The compound crystallizes in the triclinic crystal system and exhibits a twisted conformation between the pyrazole and thiophene rings. The X-ray structure indicates that the pyrazole ring adopts an E-form and an envelope conformation. The crystal and molecular structure is stabilized by intermolecular hydrogen bonds, leading to a three-dimensional supramolecular self-assembly .

Chemical Reactions Analysis

The reactivity of pyrazole derivatives with nucleophiles is an area of interest due to the potential for creating a variety of biologically active compounds. The first paper describes the behavior of 2-(benzothiazol-2-yl)-1-bromo-1,2-ethanedione-1-arylhydrazones toward nucleophiles, leading to the formation of several pyrazole-based compounds with potential for further chemical transformations. These reactions are indicative of the versatile nature of pyrazole derivatives in chemical synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The second paper provides a detailed analysis of the physical properties, including the crystal system and conformation, as well as chemical properties like intermolecular hydrogen bonds and intramolecular interactions. The study also includes Hirshfeld surface analysis, thermogravimetric analysis, and calculations of molecular electrostatic potential, which help in identifying electrophilic and nucleophilic regions on the molecular surface. The nonlinear optical properties based on polarizability and hyperpolarizability values are also discussed, highlighting the multifaceted nature of these compounds .

Scientific Research Applications

Heterocyclic Compounds in Scientific Research

1. Biological Activities of Pyrazoline Derivatives

Pyrazoline derivatives, structurally similar to parts of the specified compound, have been extensively studied for their diverse biological activities. For instance, research by Dar and Shamsuzzaman (2015) highlights pyrazoles as pharmacophores in biologically active compounds, used in medicinal chemistry for their anticancer, analgesic, anti-inflammatory, and antimicrobial properties among others. Their study emphasizes pyrazoles' role as synthons in organic synthesis, indicating the potential applications of similar compounds in developing new pharmacological agents.

Lipunova et al. (2018) discuss quinazolines and pyrimidines, key structural elements in the compound of interest, for their applications in optoelectronics. The review illustrates how these heterocycles are incorporated into materials for electronic devices, luminescent elements, and photoelectric conversion elements. This demonstrates the potential of compounds like the one for use in developing novel optoelectronic materials, highlighting the importance of heterocyclic chemistry in the advancement of technology and material science.

The research by Qutob et al. (2022) on the advanced oxidation processes (AOPs) for the degradation of acetaminophen provides an insight into the environmental applications of complex organic compounds. While not directly related to the specified compound, it underlines the relevance of studying and understanding complex organic molecules for environmental protection, particularly in water treatment and pollution mitigation strategies.

properties

IUPAC Name

2-benzylsulfanyl-1-[5-(4-bromophenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23BrN2OS/c1-18-7-9-21(10-8-18)24-15-23(20-11-13-22(26)14-12-20)27-28(24)25(29)17-30-16-19-5-3-2-4-6-19/h2-14,24H,15-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXVJIHMXROMDLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=NN2C(=O)CSCC3=CC=CC=C3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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